

# Physicochemical and Biological Properties

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## Compound of Interest

Compound Name: SL 0101-1

Cat. No.: B1681813

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**SL 0101-1** is a cell-permeable kaempferol glycoside isolated from the tropical plant *F. refracta*.  
[1][2] It functions as a reversible and ATP-competitive inhibitor of RSK.[1][2]

Property	Value	Reference
CAS Number	77307-50-7	[3]
Molecular Weight	516.46 g/mol	
Molecular Formula	C <sub>25</sub> H <sub>24</sub> O <sub>12</sub>	[3]
Purity	≥95%	
Solubility	Soluble in DMSO (up to 10 mM)	
Storage	Store at -20°C	

## Inhibitory Activity

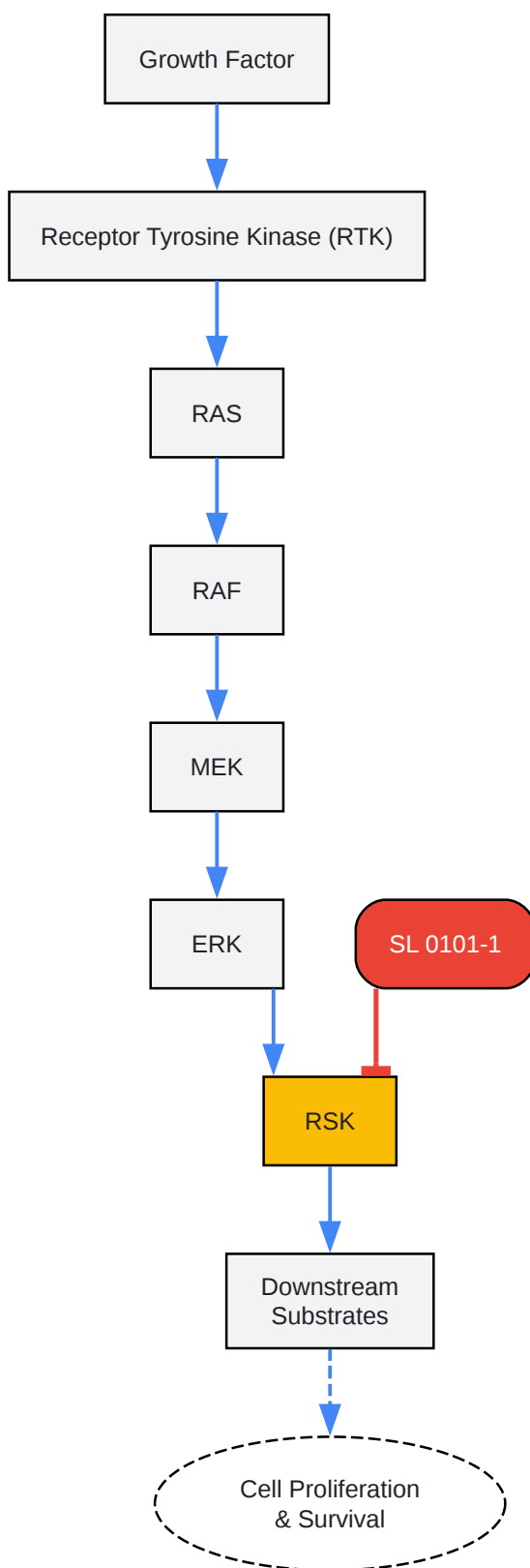
**SL 0101-1** is a selective inhibitor of the RSK family of kinases, with a notable potency for RSK2.[3] It does not significantly inhibit the activity of upstream kinases such as MEK, Raf, and PKC.

Parameter	Value	Target	Reference
IC <sub>50</sub>	89 nM	RSK2	[3]
K <sub>i</sub>	1 μM	RSK1/2	[2][3]

## Mechanism of Action and Signaling Pathway

**SL 0101-1** exerts its effects by inhibiting the kinase activity of RSK, a family of serine/threonine kinases that act as downstream effectors of the MAPK/ERK signaling pathway.<sup>[1][4]</sup> This pathway is crucial in regulating cell proliferation, survival, and differentiation. The inhibition of RSK by **SL 0101-1** has been shown to block the phosphorylation of its substrates, leading to the arrest of the cell cycle in the G1 phase and inhibition of cell growth in cancer cell lines such as MCF-7 human breast cancer cells.<sup>[1][2][5]</sup>

Below is a diagram illustrating the canonical MAPK/ERK signaling pathway and the point of inhibition by **SL 0101-1**.



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MAPK/ERK signaling pathway showing inhibition of RSK by **SL 0101-1**.

## Experimental Protocols

The following are generalized protocols for key experiments involving **SL 0101-1**. Researchers should optimize these protocols for their specific experimental systems.

### In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory effect of **SL 0101-1** on RSK activity.

- Reagent Preparation:
  - Prepare a stock solution of **SL 0101-1** in DMSO.
  - Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 0.5 mM EGTA, 0.1% β-mercaptoethanol).
  - Prepare a solution of recombinant human RSK2 enzyme in kinase buffer.
  - Prepare a solution of a suitable RSK substrate (e.g., S6 peptide) and ATP in kinase buffer.
- Assay Procedure:
  - Add the kinase buffer to the wells of a 96-well plate.
  - Add serial dilutions of **SL 0101-1** or DMSO (vehicle control) to the wells.
  - Add the RSK2 enzyme solution to all wells and incubate for 10 minutes at room temperature.
  - Initiate the kinase reaction by adding the substrate and ATP solution.
  - Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
  - Stop the reaction by adding a stop solution (e.g., EDTA).
  - Quantify the phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) or radioactivity measurement if using [γ-<sup>32</sup>P]ATP.

- Data Analysis:
  - Calculate the percentage of kinase inhibition for each concentration of **SL 0101-1** relative to the vehicle control.
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

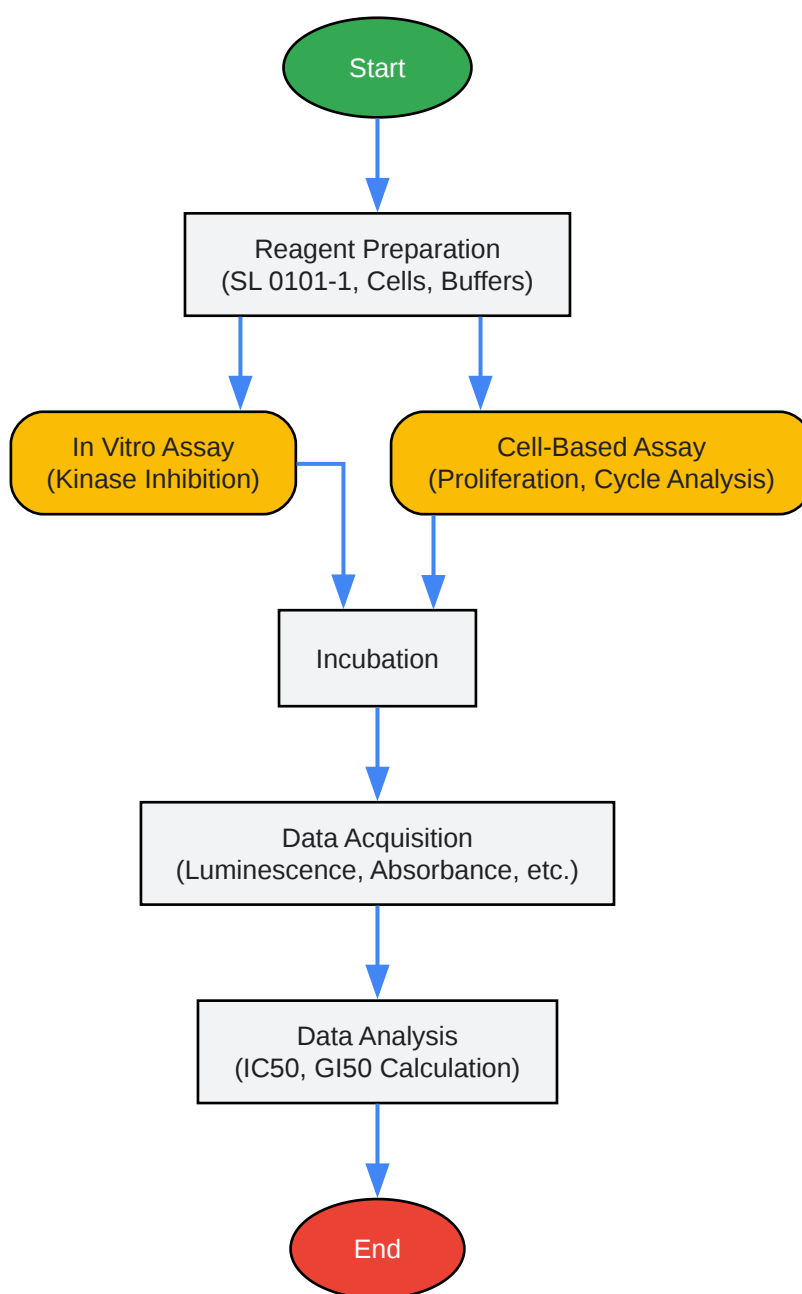
## Cell Proliferation Assay

This protocol describes a general method to assess the anti-proliferative effects of **SL 0101-1** on a cancer cell line like MCF-7.

- Cell Culture:
  - Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO<sub>2</sub>.
- Assay Procedure:
  - Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
  - Prepare serial dilutions of **SL 0101-1** in the cell culture medium.
  - Remove the old medium from the wells and add the medium containing different concentrations of **SL 0101-1** or vehicle control (DMSO). A typical concentration range to test is up to 100 µM.<sup>[3]</sup>
  - Incubate the cells for a desired period (e.g., 48-72 hours).
- Quantification of Cell Viability:
  - Use a colorimetric or fluorometric assay to determine cell viability (e.g., MTT, WST-1, or PrestoBlue™).
  - Follow the manufacturer's instructions for the chosen assay.
  - Measure the absorbance or fluorescence using a plate reader.

- Data Analysis:
  - Calculate the percentage of cell viability for each treatment relative to the vehicle control.
  - Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the concentration that causes 50% inhibition of cell growth ( $GI_{50}$ ).

Below is a diagram of a generalized experimental workflow for testing the efficacy of **SL 0101-1**.



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Generalized experimental workflow for **SL 0101-1**.

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